molecular formula C11H8BrF3N2 B1373853 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole CAS No. 1006538-98-2

4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Cat. No. B1373853
M. Wt: 305.09 g/mol
InChI Key: DWOQMKZOPXCXIW-UHFFFAOYSA-N
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Description

“4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is a heteroaryl halide . It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” comprises a pyrazole ring bound to a phenyl group . The InChI code is 1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-2-7(4-9)10(12,13)14/h1-6H .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical form of “4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” can range from a colorless to yellow liquid or semi-solid or solid . The molecular weight is 291.07 .

Scientific Research Applications

Structural and Tautomeric Insights

The structural and tautomeric properties of 4-bromo substituted 1H-pyrazoles, including 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole, have been extensively studied. These studies reveal insights into the tautomerism in both solid-state and solution, providing valuable information on the behavior and stability of different tautomers. Understanding these properties is crucial for the design and development of new materials and pharmaceuticals (Trofimenko et al., 2007).

Synthesis and Antimicrobial Applications

The synthesis of derivatives related to 4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole has led to the discovery of compounds with notable antimicrobial properties. These derivatives demonstrate significant activity against a range of pathogenic fungi and bacteria, highlighting the potential of these molecules in developing new antimicrobial agents (Farag et al., 2008).

Safety And Hazards

“4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole” may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

properties

IUPAC Name

4-bromo-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c12-10-5-16-17(7-10)6-8-2-1-3-9(4-8)11(13,14)15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOQMKZOPXCXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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